N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide
Description
N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a benzoxazepine derivative featuring a seven-membered oxazepine ring fused to a benzene core. Key structural attributes include:
- 3,3-Dimethyl substituents on the oxazepine ring, which introduce steric hindrance and influence conformational stability.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-5-13(18)16-10-6-7-11-12(8-10)20-9-15(2,3)14(19)17-11/h6-8H,4-5,9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCXJTOZOONNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide typically involves the formation of the oxazepine ring followed by the introduction of the butyramide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a suitable amine with a diketone can form the oxazepine ring, which is then further functionalized to introduce the butyramide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Benzo[b][1,4]oxazepine Derivatives
The following table summarizes key structural and synthetic differences between the target compound and analogs:
Key Observations:
- Core Heterocycle : The benzo[b] vs. benzo[e] isomerism (e.g., compound in ) significantly alters electronic properties and binding interactions.
- Substituent Effects : The butyramide group in the target compound contrasts with sulfonamide (e.g., ) or isoxazole (e.g., ) moieties, affecting solubility and target affinity.
- Synthetic Yields : Analogous compounds show variable yields (20–88%), suggesting that steric effects (e.g., 3,3-dimethyl in the target) may complicate synthesis .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : Butyramide derivatives exhibit characteristic amide N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹) . The target compound’s IR profile would align with these features but may show shifts due to the dimethyl group’s electron-donating effects.
- NMR Data : For example, compound 25 () shows aromatic proton shifts at δ 7.5–7.8, while methyl groups in the target compound would resonate near δ 1.2–1.5 .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Molecular Formula and Structure
The molecular formula for this compound is with a molecular weight of approximately 288.35 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepine core, which contributes to its unique pharmacological properties.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.35 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies suggest that this compound can scavenge free radicals and reduce oxidative stress in cellular models.
- Antimicrobial Properties : Preliminary data indicate effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
The biological effects of this compound are believed to be mediated through several mechanisms:
- Receptor Modulation : It may interact with specific neurotransmitter receptors (e.g., mGlu receptors), influencing neurochemical pathways.
- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory processes or microbial metabolism.
Study 1: Antioxidant Activity
In a controlled laboratory setting, this compound was tested for its ability to reduce oxidative stress in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls.
Study 2: Antimicrobial Efficacy
A series of antimicrobial assays were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
